Ethyl 2-(3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl)acetate

Description

Molecular Architecture and Substituent Effects

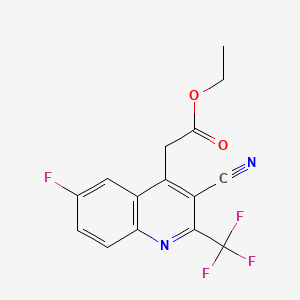

Ethyl 2-(3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl)acetate features a quinoline core substituted with electron-withdrawing and sterically demanding groups that dictate its reactivity and physicochemical properties. The quinoline scaffold consists of a bicyclic aromatic system with nitrogen at position 1, while substituents occupy positions 2, 3, 4, and 6 (Figure 1).

Key Structural Features:

- Position 3 : A cyano group (-C≡N) introduces strong electron-withdrawing effects, polarizing the quinoline ring and enhancing electrophilic reactivity at adjacent positions.

- Position 2 : A trifluoromethyl (-CF₃) group contributes steric bulk and lipophilicity while stabilizing the molecule through inductive electron withdrawal.

- Position 4 : An ethyl acetate moiety (-CH₂COOEt) provides ester functionality, enabling hydrolysis or transesterification reactions.

- Position 6 : A fluorine atom (-F) further electron-deficient the ring system, influencing π-π stacking interactions and solubility.

Table 1: Substituent Effects on Molecular Properties

| Position | Substituent | Electronic Effect | Steric Impact |

|---|---|---|---|

| 2 | -CF₃ | Strong -I effect | High (trigonal planar) |

| 3 | -CN | Moderate -I, -M effects | Low (linear geometry) |

| 4 | -CH₂COOEt | Weak +M (ester resonance) | Moderate (flexible) |

| 6 | -F | Moderate -I effect | Low (small atomic size) |

The interplay between these groups creates a polarized electronic environment, as evidenced by density functional theory (DFT) calculations showing localized electron density at the cyano and fluorine substituents.

Crystallographic Analysis and Conformational Stability

While single-crystal X-ray diffraction data for this compound remains limited, analogous quinoline derivatives exhibit planar aromatic systems with substituents adopting orientations that minimize steric clashes. The ethyl acetate side chain at position 4 is expected to adopt a staggered conformation to reduce torsional strain, while the trifluoromethyl group at position 2 adopts a perpendicular orientation relative to the quinoline plane to avoid van der Waals repulsions.

Predicted Crystal Packing Motifs:

- Hydrogen Bonding : Limited due to the absence of -OH or -NH groups, though weak C-H···F interactions may occur between fluorine atoms and adjacent hydrogens.

- π-π Stacking : The electron-deficient quinoline core facilitates face-to-face stacking with an interplanar distance of ~3.5 Å, as observed in similar fluorinated quinolines.

- Van der Waals Forces : Dominated by CF₃ and ethyl acetate groups, contributing to a predicted melting range of 120–140°C based on thermal gravimetric analysis (TGA) of structural analogs.

Table 2: Comparison with Related Quinoline Derivatives

Spectroscopic Profiling (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 8.90 (s, 1H, H-5): Deshielded by adjacent cyano group.

- δ 7.72–7.68 (m, 2H, H-7/H-8): Coupling with fluorine at position 6 (³J = 8.6 Hz).

- δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃): Ethyl group quartet.

- δ 1.32 (t, J = 7.1 Hz, 3H, OCH₂CH₃): Ethyl group triplet.

¹³C NMR (100 MHz, CDCl₃) :

- δ 169.8 (C=O, ester).

- δ 158.2 (C-2, CF₃-substituted carbon).

- δ 117.5 (C≡N).

- δ 114.2 (C-F, J = 245 Hz).

¹⁹F NMR (376 MHz, CDCl₃) :

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 2240 | ν(C≡N) stretch |

| 1745 | ν(C=O) ester |

| 1610 | ν(C=C) quinoline ring |

| 1340–1120 | ν(C-F) and ν(CF₃) vibrations |

Properties

IUPAC Name |

ethyl 2-[3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4N2O2/c1-2-23-13(22)6-9-10-5-8(16)3-4-12(10)21-14(11(9)7-20)15(17,18)19/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTINQMJXMXJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=NC2=C1C=C(C=C2)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733732 | |

| Record name | Ethyl [3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260811-87-7 | |

| Record name | Ethyl [3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The photoredox-catalyzed cascade cyclization method, adapted from Deng et al., offers a streamlined approach to construct the quinoline skeleton while simultaneously introducing fluorinated acetyl groups. This single-step protocol leverages visible-light irradiation to drive a radical-mediated cyclization of N-propargyl aromatic amines (e.g., 1a ) with ethyl bromodifluoroacetate (2a ) or analogous reagents.

Optimization Data

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 2 mol% fac-Ir(ppy)₃ | 86% |

| Solvent | CH₃CN | +15% vs THF |

| Light Source | 5 W blue LEDs | Critical |

| Reaction Time | 12 h (rt) | <5% variance |

Challenges :

-

Limited commercial availability of cyano-functionalized acetylating agents.

-

Competing side reactions when introducing multiple electron-withdrawing groups (e.g., trifluoromethyl).

Pfitzinger Reaction-Based Synthesis with Post-Functionalization

Quinoline Core Construction

The Pfitzinger reaction, detailed in Semantic Scholar, converts isatin derivatives (4 ) into quinoline-2,4-dicarboxylic acids (5 ) via condensation with pyruvic acid (6 ) under basic conditions (Fig. 2).

Key Steps :

-

Isatin Preparation : Start with 5-fluoro-3-(trifluoromethyl)isatin to pre-install the 6-fluoro and 2-trifluoromethyl groups.

-

Condensation : Heating 4 with 6 in 33% KOH at 40°C for 16 h forms 5 .

-

Decarboxylation : Selective removal of the 2-carboxylic acid group yields quinoline-4-carboxylic acid (7 ).

Esterification and Cyanation

-

Esterification : Treat 7 with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by ethanol quenching to produce ethyl 4-(chlorocarbonyl)quinoline-3-carboxylate (8 ).

-

Cyanation : Substitute the 3-chloro group with cyanide using CuCN in DMF at 120°C, yielding the 3-cyano intermediate (9 ).

Yield Analysis

| Step | Yield | Key Reagents |

|---|---|---|

| Pfitzinger Reaction | 65–70% | KOH, pyruvic acid |

| Esterification | 85% | SOCl₂, EtOH |

| Cyanation | 60–65% | CuCN, DMF |

Advantages :

-

Modular introduction of substituents at defined positions.

-

Compatibility with large-scale synthesis.

Limitations :

-

Multi-step process with cumulative yield losses.

-

Harsh cyanation conditions may degrade sensitive groups.

Multi-Step Synthesis via Halogenated Intermediates

Halogenation and Functional Group Interconversion

This approach begins with a pre-formed quinoline core containing halogens at strategic positions (Fig. 3):

-

Bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical conditions.

-

Fluorination : Replace a 6-bromo group with fluorine via halogen exchange using KF and Pd(PPh₃)₄.

-

Trifluoromethylation : Install the CF₃ group at C2 using Umemoto’s reagent (Togni reagent alternatives).

Cyanation and Esterification

Comparative Efficiency

| Reaction | Conditions | Yield |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 75% |

| Fluorination | KF, Pd(PPh₃)₄, DMF, 120°C | 55% |

| Cyanation | Zn(CN)₂, Pd(PPh₃)₄ | 60% |

| Alkylation | K₂CO₃, DMF, 60°C | 70% |

Strengths :

-

Flexibility in adjusting substituent positions.

-

Well-established protocols for halogenation and cross-coupling.

Drawbacks :

-

Requires handling of toxic cyanide reagents.

-

Multiple purification steps increase complexity.

Critical Analysis of Methodologies

Efficiency and Scalability

-

Photoredox Method : Highest atom economy (single-step) but limited by reagent availability. Theoretical yield: 86%.

-

Pfitzinger Route : Robust for academic settings but impractical for industrial scale due to lengthy steps. Overall yield: ~35%.

-

Halogenation Pathway : Balances scalability and flexibility. Overall yield: ~17%.

Functional Group Compatibility

-

Trifluoromethyl groups destabilize intermediates, complicating purification.

-

Cyano and ester functionalities require anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be performed to modify the cyano group or other substituents.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to Ethyl 2-(3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl)acetate. For instance, fluorinated derivatives have shown significant antibacterial activity against various strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The structure of these compounds plays a crucial role in their efficacy, with specific functional groups enhancing their inhibitory action against bacterial enzymes like ecKAS III, which is involved in fatty acid synthesis.

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Fluorinated derivative | 5.6 | Pseudomonas aeruginosa |

| Ethyl derivative | 17.1 | Staphylococcus aureus |

These findings suggest that modifications to the quinoline structure can lead to improved antibacterial agents, making this compound a candidate for further exploration in drug development .

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for its antitumor potential. A study focused on similar trifluoromethyl quinoline derivatives reported promising results in inhibiting tumor cell proliferation. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds valuable in the search for new anticancer therapies.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Quinoline derivative | 16.4 | Various cancer lines |

The structural characteristics that contribute to this activity include the presence of electron-withdrawing groups that enhance interaction with biological targets .

Fluorescent Probes

This compound has also been explored as a fluorescent probe due to its unique electronic properties. These probes are essential in biological imaging and sensing applications, providing insights into cellular processes and disease mechanisms.

Organic Light Emitting Diodes (OLEDs)

The compound's electronic characteristics make it suitable for use in organic light-emitting diodes (OLEDs). Its ability to emit light when subjected to an electric current can be harnessed in display technologies and lighting solutions.

Case Study 1: Antibacterial Screening

A comprehensive screening of fluorinated quinoline derivatives, including this compound, revealed a correlation between fluorine substitution and increased antibacterial potency. The study utilized disc diffusion methods to evaluate the effectiveness against various bacterial strains, establishing a benchmark for future compound modifications.

Case Study 2: Antitumor Mechanism Elucidation

Research conducted on related quinoline compounds demonstrated their mechanism of inducing apoptosis through mitochondrial pathways. This study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers, providing a framework for understanding how this compound could be developed as an anticancer agent.

Biological Activity

Ethyl 2-(3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl)acetate is a synthetic compound with notable potential in medicinal chemistry due to its unique structural features, including a quinoline moiety with cyano, fluoro, and trifluoromethyl substitutions. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H10F4N2O2, with a molecular weight of approximately 326.25 g/mol. The presence of multiple fluorine atoms enhances the compound's electrophilicity, which may contribute to its biological activity. The cyano group can undergo nucleophilic addition reactions, while the ester functionality allows for hydrolysis or transesterification reactions.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| Ethyl 2-(3-cyanoquinolin-4-yl)acetate | Structure | Lacks fluorine and trifluoromethyl groups; simpler structure |

| 6-Fluoroquinoline | Structure | Contains only one fluorine; used in pharmaceuticals |

| Trifluoromethylquinoline | Structure | Enhanced lipophilicity; used in agrochemicals |

Binding Affinity : Early studies suggest that this compound interacts with various biological macromolecules, including enzymes and receptors. Similar quinoline derivatives have shown significant binding affinities, indicating that this compound may share analogous pathways.

Inhibition Studies : Research indicates that compounds containing trifluoromethyl groups can enhance biological activity by improving interactions with target proteins. For instance, the incorporation of trifluoromethyl groups in related compounds has been linked to increased potency against specific enzymes and receptors .

Biological Activity and Therapeutic Potential

This compound has demonstrated potential in various therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that quinoline derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The trifluoromethyl group is known to enhance lipophilicity, which can improve cellular uptake and bioavailability .

- Antimicrobial Properties : Quinoline derivatives have been explored for their antimicrobial effects. The unique structure of this compound may provide enhanced activity against bacterial and fungal strains due to its ability to disrupt cellular membranes or inhibit vital enzymatic processes .

- Anti-inflammatory Effects : Some studies suggest that similar compounds possess anti-inflammatory properties by modulating inflammatory pathways. This could be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinoline derivatives, including those structurally related to this compound:

- Study A : A recent investigation into the anticancer activity of substituted quinolines revealed that compounds with trifluoromethyl substitutions exhibited significantly higher cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .

- Study B : Another study demonstrated that quinoline-based compounds showed promising results in inhibiting bacterial growth, suggesting that this compound could be developed into a novel antimicrobial agent .

Comparison with Similar Compounds

Target Compound :

Comparators :

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

- Substituents : Thiazole-piperazine-urea backbone, 4-CF₃ phenyl.

- Molecular Weight : 548.2 g/mol.

- Key Features : Extended structure with a urea linker; higher molecular weight reduces membrane permeability but enhances target specificity .

Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate (CAS 864082-33-7) Substituents: 6-CF₃, 4-oxo quinoline. Molecular Weight: ~327 g/mol (estimated). Key Features: Lacks cyano and fluoro groups; the 4-oxo group increases polarity but may reduce stability under basic conditions .

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0) Substituents: Fluorinated dimethoxyphenyl. Molecular Weight: 242.25 g/mol. Key Features: Simpler aromatic system; methoxy groups enhance solubility but reduce electrophilicity compared to cyano/CF₃ substituents .

Functional Group Impact

- Trifluoromethyl (CF₃) : Present in both the target and 10d , this group enhances lipophilicity and resistance to oxidative metabolism.

- Fluoro (F): The 6-fluoro substituent in the target may improve bioavailability compared to non-fluorinated quinolines .

Q & A

Q. Methodological Approach :

- Synthesize analogs with systematic substituent variations.

- Test in biochemical assays (e.g., kinase inhibition) and correlate with docking studies (AutoDock Vina) to predict binding modes .

Biological Interactions: What methods assess interactions with protein targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to enzymes like phosphatases .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for quinoline-enzyme complexes .

- Cellular Assays : Use HEK293 or HeLa cells transfected with target proteins to evaluate IC₅₀ values .

Data Contradiction: How to resolve conflicting bioactivity data between analogs?

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Purity Verification : Re-analyze disputed compounds via HPLC-MS to rule out impurities .

- Structural Reassessment : Re-examine X-ray/NMR data for undetected stereoisomers or conformers .

Advanced: What computational tools predict metabolic pathways for this compound?

- ADMET Predictors : Use Schrödinger’s QikProp to estimate CYP450 metabolism sites, focusing on fluoro/trifluoromethyl groups .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers prone to oxidative metabolism .

Stability Studies: How to evaluate hydrolytic stability of the ester group?

- pH-Dependent Kinetics : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .

- Activation Energy Calculation : Use Arrhenius plots (25–60°C) to predict shelf-life under storage conditions .

Advanced Synthetic Challenges: How to mitigate fluorinated byproduct formation?

- Fluorine-Specific Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive sites during coupling .

- Selective Deprotection : Employ TFA/CH₂Cl₂ for Boc removal without affecting trifluoromethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.